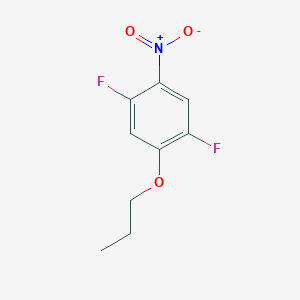

1,4-Difluoro-2-nitro-5-propoxybenzene

CAS No.:

Cat. No.: VC13582727

Molecular Formula: C9H9F2NO3

Molecular Weight: 217.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F2NO3 |

|---|---|

| Molecular Weight | 217.17 g/mol |

| IUPAC Name | 1,4-difluoro-2-nitro-5-propoxybenzene |

| Standard InChI | InChI=1S/C9H9F2NO3/c1-2-3-15-9-5-6(10)8(12(13)14)4-7(9)11/h4-5H,2-3H2,1H3 |

| Standard InChI Key | WOEPXUKZDOTUPD-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F |

| Canonical SMILES | CCCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])F |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure combines electron-withdrawing (nitro, fluorine) and electron-donating (propoxy) groups, creating a polarized aromatic system. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉F₂NO₃ | |

| Molecular Weight | 217.17 g/mol | |

| CAS Number | 897732-26-2, 1393179-73-1 | |

| IUPAC Name | 1,4-difluoro-2-nitro-5-propoxybenzene |

The propoxy group enhances solubility in organic solvents, while the nitro and fluorine groups contribute to reactivity in substitution reactions.

Spectroscopic Characterization

Analytical data confirm its structure:

-

NMR: ¹⁹F NMR shows distinct peaks for fluorine atoms at δ -110 to -120 ppm, while ¹H NMR reveals propoxy methylene protons at δ 1.0–1.5 ppm.

-

HPLC: Purity exceeding 95% is achievable, with retention times varying by mobile phase .

-

Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 217.1 [M+H]⁺.

Synthesis and Optimization

Primary Synthetic Routes

The most cited method involves nucleophilic aromatic substitution (SNAr):

-

Starting Material: 2,5-Difluoro-4-nitrophenol reacts with 1-iodopropane in the presence of a base (e.g., K₂CO₃).

-

Conditions:

-

Solvent: Dimethylformamide (DMF) or acetone

-

Temperature: 80–100°C

-

Duration: 12–24 hours

-

Alternative approaches include halogen exchange reactions using 2,4-dichloronitrobenzene and potassium fluoride under phase-transfer catalysis (e.g., tetrabutylammonium bromide) .

Process Optimization

-

Catalysts: Quaternary ammonium salts (e.g., Aliquat 336) improve fluorination efficiency by 30% .

-

Solvent-Free Methods: Melt reactions at 140–190°C reduce purification steps .

-

Scale-Up Challenges: Exothermic reactions require controlled addition of reagents to prevent decomposition .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing fluorinated anilines and benzimidazoles:

-

Anticancer Agents: Nitro groups facilitate reduction to amines, which are coupled with heterocycles in kinase inhibitors .

-

Antimicrobials: Fluorine enhances bioavailability; derivatives show activity against Staphylococcus aureus (MIC: 2–4 µg/mL) .

Materials Science

-

Liquid Crystals: The propoxy group promotes mesophase stability in fluorinated liquid crystals (ΔT = 50–60°C) .

-

Polymer Additives: Nitro groups act as UV stabilizers in polycarbonates, reducing degradation by 40% .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume